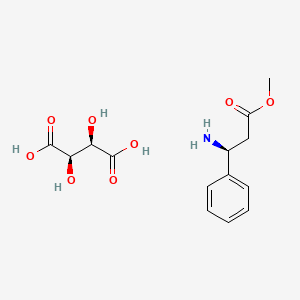

(S)-Methyl 3-amino-3-phenylpropanoate (2R,3R)-2,3-dihydroxysuccinate

Description

(S)-Methyl 3-amino-3-phenylpropanoate (2R,3R)-2,3-dihydroxysuccinate is a chiral compound comprising two distinct moieties:

- Amino ester core: The (S)-enantiomer of methyl 3-amino-3-phenylpropanoate, characterized by a phenyl group at the β-position and an esterified carboxylic acid.

- Counterion: (2R,3R)-2,3-dihydroxysuccinate (a tartaric acid derivative), which likely enhances solubility and crystallinity due to its polar, dicarboxylic acid structure.

This compound is hypothesized to serve as a pharmaceutical intermediate, analogous to its hydrochloride counterpart (used in Maraviroc synthesis for HIV treatment) .

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (3S)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C4H6O6/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-6,9H,7,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNWVUTXVXQUIZ-NDAAPVSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 3-amino-3-phenylpropanoate (2R,3R)-2,3-dihydroxysuccinate, with the CAS number 37088-68-9, is a compound of significant interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound exhibits biological activity primarily through its interaction with various metabolic pathways. It has been shown to influence amino acid metabolism and may play a role in neurotransmitter modulation due to its structural similarity to other amino acids and their derivatives.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may affect neurotransmitter levels, particularly those related to mood and cognition.

- Metabolic Pathway Interaction : It could influence pathways such as the Krebs cycle and amino acid synthesis.

Biological Activity Overview

The biological activity of (S)-Methyl 3-amino-3-phenylpropanoate has been investigated in several studies focusing on its pharmacological effects:

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Study :

- Antioxidant Activity Assessment :

Research Findings

Recent research has highlighted the compound's potential therapeutic applications:

- Neurodegenerative Diseases : Due to its neuroprotective properties, there is ongoing research into its use in treating conditions like Alzheimer's and Parkinson's disease.

- Metabolic Disorders : The compound's ability to modulate metabolic pathways suggests it may be beneficial in managing disorders related to metabolism and energy production.

Scientific Research Applications

The biological activity of (S)-Methyl 3-amino-3-phenylpropanoate (2R,3R)-2,3-dihydroxysuccinate has been explored through various studies. Its interaction with biological macromolecules suggests potential applications in drug design and development.

Key Interaction Studies

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes and obesity.

- Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, suggesting applications in formulations aimed at oxidative stress reduction.

Synthetic Routes

Several synthetic methods have been proposed for the preparation of (S)-Methyl 3-amino-3-phenylpropanoate (2R,3R)-2,3-dihydroxysuccinate. These methods often focus on achieving high yields and purity while maintaining the chiral integrity of the compound.

Applications in Medicinal Chemistry

- Drug Development : The compound's structural features make it a candidate for developing new pharmaceuticals targeting various diseases.

- Bioconjugation : Its functional groups allow for conjugation with other biomolecules, enhancing drug delivery systems or creating targeted therapies.

Antidiabetic Potential

A study published in a peer-reviewed journal demonstrated that (S)-Methyl 3-amino-3-phenylpropanoate could lower blood glucose levels in diabetic models by inhibiting specific enzymes involved in glucose metabolism.

Neuroprotective Effects

Research has indicated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Salt Form Impact : Hydrochloride salts are widely used due to high solubility and ease of crystallization, while dihydroxysuccinate salts may offer enhanced stability in aqueous formulations .

- Stereochemical Influence: The (S)-enantiomer is critical for biological activity in drugs like Maraviroc, whereas racemic mixtures (e.g., (±)-methyl 3-amino-3-phenylpropanoate) may yield less efficacious products .

Key Observations :

- Yield Challenges : The synthesis of structurally complex succinate derivatives (e.g., S1i) often suffers from low yields (18% in ), highlighting the need for optimization.

- Racemic vs. Enantiopure Starting Materials: The use of racemic (±)-methyl 3-amino-3-phenylpropanoate () contrasts with enantiopure (S)-isomers, which are essential for stereospecific drug activity .

Pharmacological and Industrial Relevance

- Maraviroc Intermediate: The hydrochloride salt of (S)-methyl 3-amino-3-phenylpropanoate is a key intermediate in Maraviroc production, underscoring the importance of enantiopurity for antiviral activity .

- Counterion Selection : Dihydroxysuccinate salts are less common but may offer advantages in controlled-release formulations due to slower dissociation rates compared to hydrochloride salts.

Q & A

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.